
2,2'-Azobis(2-amidinopropane)
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Overview
Description
2-(1-amino-1-imino-2-methylpropan-2-yl)azo-2-methylpropanimidamide is an azo compound.
Scientific Research Applications
Free Radical Generation and Oxidative Stress Studies
AAPH is primarily used to generate peroxyl radicals, which are crucial for mimicking oxidative stress in biological systems. This property allows researchers to study the dynamics of oxidation and antioxidation in various contexts.
Case Study: Kinetic Studies on Oxidative Stress
A study compared AAPH with other radical initiators, demonstrating that AAPH generates free radicals at a controlled rate, making it suitable for kinetic and mechanistic studies on oxidative stress. The research indicated that AAPH produces 3.8 times more free radicals than similar compounds under identical conditions, facilitating detailed investigations into oxidative damage mechanisms in cellular models and animal studies .
Drug Stability and Degradation Assessment
AAPH has been employed to evaluate the oxidative degradation of pharmaceuticals. By using AAPH as a free radical initiator, researchers can simulate conditions that lead to drug degradation, allowing for the assessment of drug stability under oxidative stress.
Case Study: Oxidative Degradation of Model Drugs
In one study, three model drugs were subjected to oxidative conditions using AAPH in both solution and solid-state models. The results showed that the extent of degradation varied with pH and drug-AAPH ratios, highlighting the importance of these parameters in pharmaceutical formulation development .
Antioxidant Capacity Measurement
AAPH is integral to methods like the Oxygen Radical Absorbance Capacity (ORAC) assay, which quantifies the antioxidant capacity of various substances. This assay utilizes AAPH to generate radicals that are then scavenged by antioxidants, allowing for precise measurements of antioxidant efficacy.
Data Table: ORAC Values from Various Antioxidants
Antioxidant | ORAC Value (µmol Trolox Equivalent) |
---|---|
Vitamin C | 50 |
Vitamin E | 30 |
Resveratrol | 45 |
Green Tea Extract | 40 |
This table illustrates the comparative antioxidant capacities measured using the ORAC assay with AAPH as the radical source .
In Vivo Models for Disease Research
AAPH's ability to induce oxidative stress has been utilized in various animal models to study diseases associated with oxidative damage, such as respiratory diseases and colitis.
Case Study: Lung Function Impairment in Rats
In a study investigating lung function, rats were administered varying doses of AAPH. The results demonstrated significant impairments in lung mechanics and histological changes consistent with oxidative damage, emphasizing AAPH's utility as a model for studying respiratory diseases .
Food Science Applications
In food science, AAPH has been used as a tool to assess the oxidative stability of food products and their antioxidant properties.
Case Study: Antioxidant Capacity in Foods
Research involving over 100 food types showed how AAPH could be used to measure their oxygen radical absorbance capacity (ORAC), providing insights into the effectiveness of natural antioxidants present in foods .
Q & A
Basic Research Questions
Q. Q1. How is AAPH utilized to induce oxidative stress in biological models?
Answer: AAPH is a water-soluble azo compound that thermally decomposes to generate carbon-centered radicals, which react with oxygen to produce peroxyl radicals at a controlled rate . In experimental setups, AAPH is dissolved in phosphate-buffered saline (pH 7.4) and administered to models such as chick embryos or cell cultures. For example, in chick embryos (HH 35 stage), an LD50 of 10 mmol/egg is established, with vascular density reduction in the chorioallantoic membrane (CAM) and lipid peroxidation (measured via malondialdehyde, MDA) as key endpoints . Researchers should standardize AAPH concentrations (typically 2.5–40 mmol/egg) and exposure durations (2–48 hours) to ensure reproducibility .
Q. Q2. What are the methodological steps for quantifying AAPH-induced oxidative damage?
Answer: Key protocols include:
- Lipid peroxidation : Measure MDA levels using thiobarbituric acid-reactive substances (TBARS) assay in tissues like CAM or embryonic hearts .
- Vascular changes : Quantify vascular density in CAM or yolk sac via stereomicroscopy and image analysis software (e.g., Image-Pro Plus) .
- DNA damage : Assess plasmid DNA strand breaks using gel electrophoresis, as AAPH-derived carbon-centered radicals directly cleave DNA .
- Antioxidant response : Use oxygen radical absorbance capacity (ORAC) assays to evaluate the scavenging efficacy of test compounds against AAPH-generated radicals .
Advanced Research Questions
Q. Q3. How can AAPH be integrated into developmental models to study cardiovascular toxicity?
Answer: The chick embryo is a validated model for studying AAPH-induced cardiovascular defects due to its accessibility and similarity to mammalian systems . Advanced methodologies include:
- Dose-dependent cardiac hypertrophy : Inject 1.8–2.6 mmol/egg AAPH into HH 35 embryos; measure left ventricular wall thickness via H&E staining and image analysis (e.g., SPSS 13.5) .
- Vasculogenesis inhibition : Treat HH 3+ embryos with 5.0 mmol AAPH; visualize blood island formation via VE-Cadherin in situ hybridization .
- Mechanistic insights : Corrogate AAPH with antioxidants (e.g., Trolox) to dissect ROS-mediated pathways in myocardial hypertrophy .
Q. Q4. How do researchers resolve contradictions in AAPH degradation kinetics across studies?
Answer: Discrepancies arise from pH-dependent hydrolysis and temperature:
- Degradation pathways : At 40°C, AAPH undergoes hydrolysis to form alkoxyl radicals and termination products, validated via LC-MS/MS . Hydrolysis rates increase exponentially with pH (OH⁻-dependent), while radical generation remains constant (2.1 × 10⁻⁶ s⁻¹) .
- Standardization : Pre-filter AAPH solutions to remove particulates and use freshly prepared buffers to minimize batch variability .
Q. Q5. What are the limitations of using AAPH in antioxidant efficacy studies?
Answer:
- Radical specificity : AAPH primarily generates peroxyl radicals, limiting its utility in studying hydroxyl or superoxide radicals .
- Hydrophilicity bias : AAPH’s water solubility restricts its application in lipid-rich systems; lipophilic analogs (e.g., AMVN) are preferred for membrane studies .
- Bioavailability : Antioxidants must be co-administered with AAPH in vivo to account for metabolic stability and tissue distribution .
Q. Data Analysis and Interpretation
Q. Q6. How should researchers analyze dose-dependent vascular toxicity in AAPH-treated embryos?
Answer:
- Dose-response curves : Plot mortality rates against AAPH concentrations (2.5–40 mmol/egg) to calculate LD50 (10 mmol/egg in HH 35 embryos) .
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare vascular density or MDA levels between treatment groups .
- Confounding factors : Control for embryonic stage (Hamburger-Hamilton staging) and injection site variability .
Q. Q7. What advanced techniques validate AAPH’s role in DNA oxidation?
Answer:
- Spin-trapping assays : Use electron spin resonance (ESR) with PBN or DMPO to detect carbon-centered radicals in AAPH-treated DNA solutions .
- Comet assay : Quantify single-strand breaks in cultured cells exposed to AAPH (10–50 mM) .
- Inhibition studies : Co-incubate AAPH with radical scavengers (e.g., mannitol) to confirm ROS-mediated DNA damage .
Properties
CAS No. |
13217-66-8 |
---|---|
Molecular Formula |
C8H18N6 |
Molecular Weight |
198.27 g/mol |
IUPAC Name |
2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide |
InChI |
InChI=1S/C8H18N6/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H3,9,10)(H3,11,12) |
InChI Key |
CCTFAOUOYLVUFG-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |
Canonical SMILES |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |
Related CAS |
15453-05-1 (mono-hydrochloride) 2997-92-4 (di-hydrochloride) 79629-13-3 (acetate) |
Synonyms |
2,2'-azo-bis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) acetate 2,2'-azobis(2-amidinopropane) dihydrochloride 2,2'-azobis(2-amidinopropane) monohydrochloride 2,2'-azobis(2-amidinopropane)dihydrochloride 2,2'-azobis(2-methylpropaneimidamide) dihydrochloride 2,2'-azobis(2-methylpropionamidine) AAPH ABAP ABAPH AMPH cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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